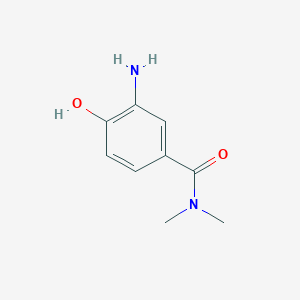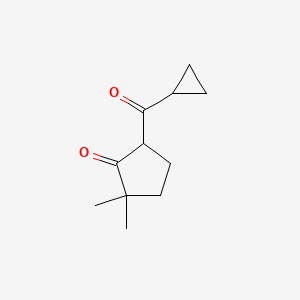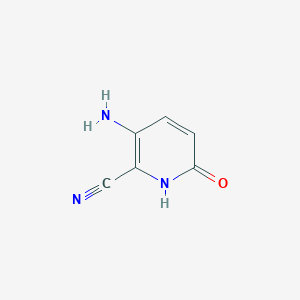
3-Amino-6-hydroxypyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-hydroxypyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxypyridine-2-carbonitrile typically involves the reaction of 2,6-dichloropyridine with potassium cyanide and ammonia under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as 3-amino-6-oxo-pyridine-2-carbonitrile.
Reduction: Amino derivatives like 3-amino-6-hydroxy-pyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-hydroxypyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-6-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its hydroxyl and amino groups play a crucial role in binding to target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-hydroxypyridine: Lacks the nitrile group, leading to different chemical properties and reactivity.
6-Hydroxy-2-pyridinecarbonitrile: Lacks the amino group, affecting its biological activity and applications.
2-Amino-3-hydroxypyridine: Similar structure but different positioning of functional groups, resulting in varied reactivity.
Uniqueness
3-Amino-6-hydroxypyridine-2-carbonitrile is unique due to the presence of both amino and hydroxyl groups along with a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5N3O |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
3-amino-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-5-4(8)1-2-6(10)9-5/h1-2H,8H2,(H,9,10) |
InChI-Schlüssel |
UKYLSECQDIKCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



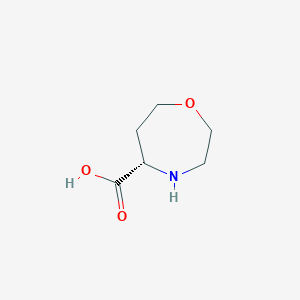
![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)

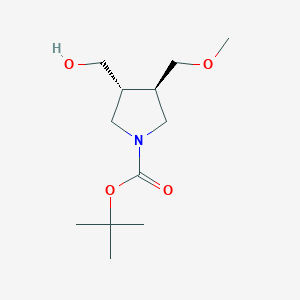



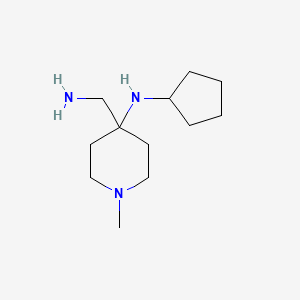
amine](/img/structure/B13069210.png)
